molecular formula C7H7BrN2O2 B8005303 2,3-Diamino-5-bromobenzoic acid

2,3-Diamino-5-bromobenzoic acid

Cat. No.: B8005303
M. Wt: 231.05 g/mol
InChI Key: JVEDLHSFCNPYJQ-UHFFFAOYSA-N
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Description

2,3-Diamino-5-bromobenzoic acid is a brominated benzoic acid derivative with amino groups at the 2- and 3-positions of the aromatic ring and a bromine substituent at the 5-position. This compound serves as a critical intermediate in pharmaceutical research, particularly in drug discovery and development, due to its structural versatility and reactivity . Its high purity (up to 99% for the methyl ester) and scalable synthesis processes enable its use in advanced custom syntheses .

Properties

IUPAC Name

2,3-diamino-5-bromobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,9-10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEDLHSFCNPYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-5-bromobenzoic acid typically involves the bromination of 2,3-diaminobenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

2,3-Diaminobenzoic acid+Br22,3-Diamino-5-bromobenzoic acid\text{2,3-Diaminobenzoic acid} + \text{Br}_2 \rightarrow \text{2,3-Diamino-5-bromobenzoic acid} 2,3-Diaminobenzoic acid+Br2​→2,3-Diamino-5-bromobenzoic acid

Industrial Production Methods

Industrial production of 2,3-Diamino-5-bromobenzoic acid involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-5-bromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Diamino-5-bromobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,3-Diamino-5-bromobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

3,4-Diamino-5-bromobenzonitrile (WZ-9105)

  • Structure: Amino groups at 3- and 4-positions, bromine at 5-position, and a nitrile group replacing the carboxylic acid.
  • Purity : 98% .
  • Applications : The nitrile group enhances electrophilicity, making it suitable for cross-coupling reactions in organic synthesis, contrasting with the carboxylic acid’s role in hydrogen bonding or salt formation .

5-Bromo-2,4-difluorobenzoic Acid

  • Structure : Bromine at 5-position, fluorine at 2- and 4-positions, and a carboxylic acid group.
  • Synthesis : Produced via bromination of 2,4-difluorobenzonitrile with 93–99% yield .
  • Applications: Fluorine’s electronegativity improves metabolic stability in agrochemicals, whereas the diamino groups in 2,3-Diamino-5-bromobenzoic acid may facilitate coordination chemistry or serve as hydrogen bond donors in drug design .

Halogen-Substituted Analogues

2,3-Diamino-6-chlorobenzonitrile (QV-8588)

  • Structure : Chlorine at 6-position and nitrile group.
  • Purity : 97% .
  • Reactivity : Chlorine’s smaller atomic size compared to bromine may reduce steric hindrance but offers weaker inductive effects, impacting electronic properties in catalytic processes .

2,3-Diamino-5-bromo-6-fluorobenzotrifluoride (QI-8756)

  • Structure : Bromine at 5-position, fluorine at 6-position, and a trifluoromethyl group.
  • Purity : 98% .
  • Applications : The trifluoromethyl group enhances lipophilicity and bioavailability, a trait absent in the carboxylic acid derivative .

Salt and Ester Derivatives

2,3-Diamino-5-bromobenzoic Acid Dihydrochloride

  • Purity : 95% .

2,3-Diamino-5-bromobenzoic Acid Methyl Ester

  • Purity : 98–99% .
  • Applications : Esterification masks the carboxylic acid’s acidity, facilitating penetration through lipid membranes in drug delivery systems .

Data Table: Key Properties of 2,3-Diamino-5-bromobenzoic Acid and Analogues

Compound Name Molecular Formula Substituents Purity Key Applications Reference
2,3-Diamino-5-bromobenzoic acid C₇H₇BrN₂O₂ (free acid) 2,3-NH₂; 5-Br; COOH N/A Drug R&D
Methyl ester derivative C₈H₉BrN₂O₂ 2,3-NH₂; 5-Br; COOCH₃ 98–99% Drug delivery
Dihydrochloride salt C₇H₈BrN₂O₂·2HCl 2,3-NH₂·HCl; 5-Br; COOH 95% Bioactivity assays
3,4-Diamino-5-bromobenzonitrile C₇H₅BrN₃ 3,4-NH₂; 5-Br; CN 98% Cross-coupling reactions
5-Bromo-2,4-difluorobenzoic acid C₇H₃BrF₂O₂ 2,4-F; 5-Br; COOH 93–99% Agrochemicals

Biological Activity

2,3-Diamino-5-bromobenzoic acid (DABBA) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis pathways, and applications in various fields.

Chemical Structure and Properties

DABBA is characterized by its molecular formula C7H8BrN2O2C_7H_8BrN_2O_2 and a molecular weight of approximately 231.05 g/mol. The compound features two amino groups at positions 2 and 3, along with a bromine atom at position 5 of the benzoic acid structure. Its unique functional groups contribute to its buffering capabilities and interaction with biomolecules.

Biological Activity

DABBA exhibits several notable biological activities:

  • Antibacterial Properties : DABBA serves as a precursor for synthesizing quinoxaline derivatives, which have demonstrated broad-spectrum antibacterial activity against various strains of bacteria. These derivatives are synthesized through multiple reaction steps involving DABBA as a substrate, leading to compounds that show effective inhibition against pathogens .
  • Buffering Agent : The compound acts as a non-ionic organic buffering agent, maintaining pH levels in cell cultures between 6 and 8.5, which is critical for enzymatic reactions and cellular processes .
  • Glycobiology Applications : In glycobiology, DABBA is utilized for analyzing DMB-labeled sialic acids derived from biotherapeutic glycoproteins. This analysis is crucial for understanding the pharmacokinetic properties of these biotherapeutics .

The mechanism by which DABBA exerts its biological effects involves interactions with various biomolecules. Its ability to stabilize pH makes it essential in assays involving enzymes sensitive to pH changes. Additionally, it may influence the pharmacokinetics and bioavailability of other compounds during drug formulation processes .

Synthesis Pathways

DABBA can be synthesized through several methods, often involving the bromination of benzoic acid derivatives followed by amination steps. The synthesis process typically requires high temperatures and careful characterization using analytical techniques such as HPLC or NMR spectroscopy.

Synthesis Overview

StepReaction TypeKey Reagents
1BrominationBr₂
2AminationNH₂OH
3PurificationHPLC

Case Studies

  • Antibacterial Efficacy : A study demonstrated that quinoxaline derivatives synthesized from DABBA exhibited significant antibacterial activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the derivative structure .
  • Glycobiology Application : Research utilizing DABBA for labeling sialic acids showed enhanced detection sensitivity in HPLC analyses, confirming its utility in biotherapeutic monitoring .

Research Findings

Recent studies have explored the broader implications of DABBA in drug development:

  • In Silico Studies : Computational models suggest that DABBA derivatives may serve as potential inhibitors for various biological targets, including proteasome pathways involved in protein degradation .
  • Comparative Analysis : When compared with other benzoic acid derivatives, DABBA showed superior activity profiles in terms of enzyme inhibition and antibacterial efficacy .

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